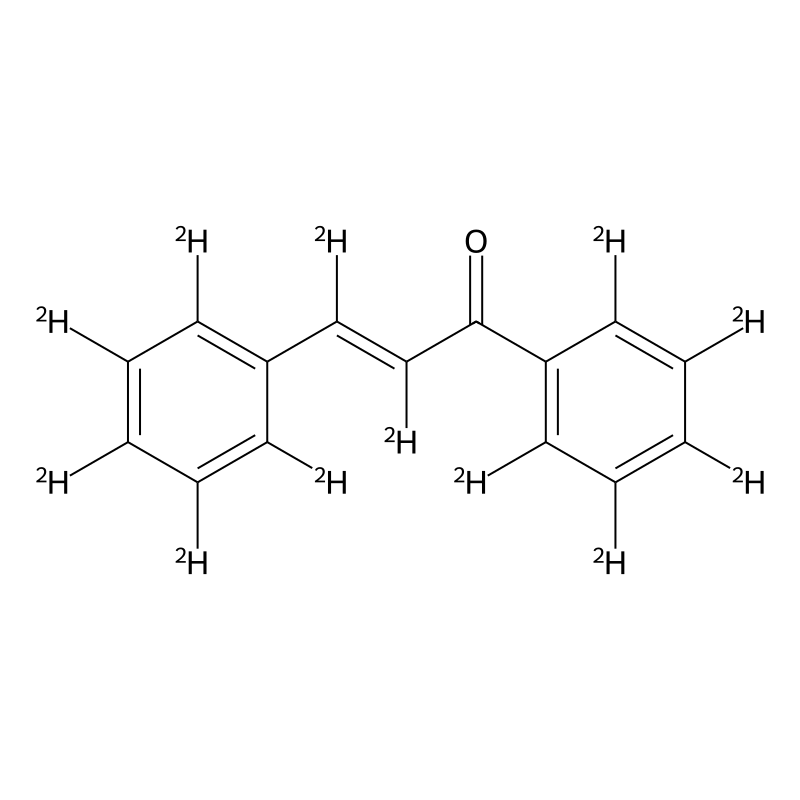

(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure that includes deuterated phenyl groups. The compound features a prop-2-en-1-one backbone with two pentadeuteriophenyl substituents and deuterium atoms replacing hydrogen in specific positions. Its molecular formula can be expressed as CDO, indicating the presence of deuterium isotopes which are heavier than regular hydrogen. This modification influences the compound's physical and chemical properties, making it of interest in various fields including medicinal chemistry and materials science.

The chemical reactivity of (E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one can be analyzed through several types of reactions:

- Addition Reactions: The compound can undergo electrophilic addition due to the presence of the double bond in the propene structure. This reaction typically involves the addition of nucleophiles to the carbon-carbon double bond.

- Condensation Reactions: The carbonyl group allows for condensation reactions with nucleophiles such as amines or alcohols, leading to the formation of imines or ethers.

- Oxidation-Reduction Reactions: The presence of both carbonyl and alkene functionalities makes it susceptible to oxidation and reduction processes. For instance, it may be oxidized to form a diol or reduced to yield an alcohol.

These reactions are fundamental in both synthetic organic chemistry and biological systems where similar compounds participate in metabolic pathways.

- Antioxidant Properties: Many phenolic compounds demonstrate antioxidant activity by scavenging free radicals.

- Antimicrobial Activity: Some derivatives of phenylpropanoids possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: Compounds with similar structural motifs have been shown to modulate inflammatory responses.

Further studies would be necessary to specifically evaluate the pharmacological profiles of this compound.

The synthesis of (E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one can be approached through several methodologies:

- Deuterated Starting Materials: Utilizing deuterated benzaldehydes in a Wittig reaction could yield the desired enone structure.

- Condensation Reactions: A condensation reaction between deuterated acetophenones and aldehydes can also lead to the formation of this compound.

- Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling methods with deuterated aryl halides could facilitate the construction of the bis(phenyl) component.

These synthesis routes highlight the versatility in creating complex organic molecules with specific isotopic labeling.

The applications of (E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one span multiple fields:

- Medicinal Chemistry: Deuterated compounds are often studied for their improved metabolic stability and altered pharmacokinetics.

- Material Science: Its unique properties may lend themselves to applications in developing advanced materials or as probes in NMR spectroscopy due to the presence of deuterium.

- Research Tool: The compound can serve as a reference standard in studies involving isotopic labeling techniques.

Interaction studies involving (E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one would typically focus on its binding affinities with biological targets such as enzymes or receptors. These studies may employ techniques like:

- Surface Plasmon Resonance: To assess real-time binding interactions.

- Isothermal Titration Calorimetry: To measure thermodynamic parameters associated with binding events.

Such investigations would provide insights into its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with (E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Diphenylpropane | Structure | Lacks deuteration; used in organic synthesis |

| 4-Deoxyphenolic Compound | Structure | Exhibits antioxidant activity; non-deuterated |

| Benzaldehyde Derivative | Structure | Precursor for many organic reactions; widely used |

The uniqueness of (E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one lies primarily in its isotopic composition and specific substitution pattern which may influence its reactivity and biological interactions differently from its non-deuterated counterparts.